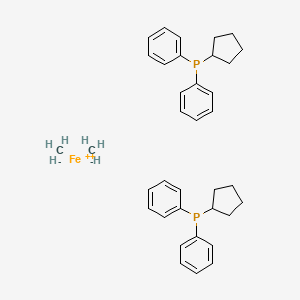
Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) is a complex chemical compound that features a combination of carbanide, cyclopentyl(diphenyl)phosphane, and iron(2+)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) typically involves the reaction of cyclopentyl(diphenyl)phosphane with iron(2+) salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) species. Substitution reactions can result in a variety of phosphane-ligated iron complexes.
Applications De Recherche Scientifique
Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metal-based drugs.
Industry: It is used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism by which carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological interactions, or therapeutic use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
- Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+)
Uniqueness
Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) is unique due to its specific combination of ligands and metal center, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C36H44FeP2 |
|---|---|
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H19P.2CH3.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;/q;;2*-1;+2 |
Clé InChI |
JHTZXGVZLQWMKD-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




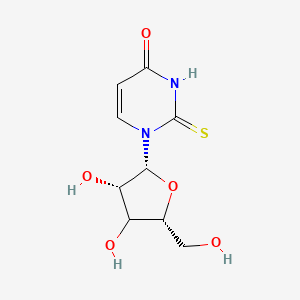

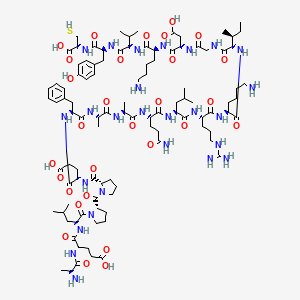
![[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone](/img/structure/B12372240.png)


![21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide](/img/structure/B12372249.png)

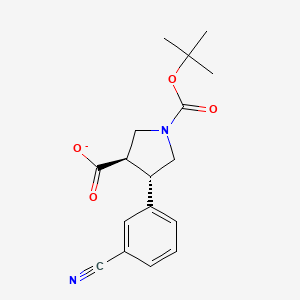
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide](/img/structure/B12372276.png)
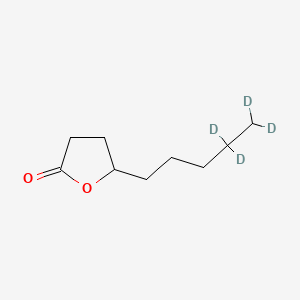
![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
